6-Chlorobenzothiazol-2-yl isocyanate
Description
The Strategic Importance of Isocyanates in Contemporary Organic Synthesis
Isocyanates are a class of organic compounds characterized by the functional group –N=C=O. This group's reactivity makes isocyanates exceptionally valuable building blocks in modern organic chemistry. The carbon atom in the isocyanate group is highly electrophilic, rendering it susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of their strategic importance.
The most prominent application of isocyanates is in the synthesis of polyurethanes. However, their utility extends far beyond polymer science into the realms of pharmaceuticals and agrochemicals. Key reactions that underscore their importance include:
Reaction with alcohols to form carbamates.
Reaction with amines to produce urea (B33335) derivatives. nih.govppublishing.orgppublishing.orgcyberleninka.ru
Reaction with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide.
This versatile reactivity allows chemists to readily link different molecular fragments, making isocyanates crucial intermediates for constructing complex target molecules. organic-chemistry.orgorganic-chemistry.org Their ability to form stable linkages is particularly exploited in medicinal chemistry to synthesize compounds with specific biological activities. nih.gov
Benzothiazole (B30560) Scaffolds as Integral Components in Diverse Chemical Research
The benzothiazole scaffold, a bicyclic ring system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a "privileged structure" in medicinal chemistry. This designation is due to its frequent appearance in a wide array of biologically active compounds. The structural rigidity and aromatic nature of the benzothiazole core, combined with its capacity for substitution at various positions, allow for the fine-tuning of its physicochemical and pharmacological properties.
Benzothiazole derivatives have been shown to exhibit a broad spectrum of biological activities, including:
Antimicrobial
Antitumor
Anti-inflammatory
Anticonvulsant
The presence of this scaffold in numerous therapeutic agents has cemented its role as an integral component in drug discovery and development. nih.gov Researchers continually explore the synthesis of novel benzothiazole derivatives to investigate new therapeutic possibilities.
Position of 6-Chlorobenzothiazol-2-yl Isocyanate as a Synthetic Synthon
This compound emerges as a significant synthetic synthon by combining the potent biological potential of the 6-chlorobenzothiazole core with the versatile reactivity of the isocyanate group. This molecule is typically synthesized from its corresponding amine precursor, 2-amino-6-chlorobenzothiazole (B160215).
As a synthon, its primary role is to act as a reactive handle for introducing the 6-chlorobenzothiazole moiety into larger, more complex structures. By reacting this compound with various nucleophiles (such as amines or alcohols), chemists can readily synthesize a library of novel urea and carbamate (B1207046) derivatives. nih.govmdpi.com These new compounds can then be screened for potential biological activities, leveraging the established pharmacological profile of the benzothiazole core. The chlorine atom at the 6-position can also influence the electronic properties and lipophilicity of the final molecule, potentially enhancing its activity or modifying its pharmacokinetic profile.
Due to its nature as a reactive intermediate, detailed physicochemical data for this compound is not as readily available as for its more stable amine precursor. Below is a data table for the immediate precursor, 2-amino-6-chlorobenzothiazole, which serves as the starting material for the isocyanate's synthesis.
Physicochemical Properties of 2-Amino-6-chlorobenzothiazole
| Property | Value |
|---|---|
| CAS Number | 95-24-9 |
| Molecular Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol nih.gov |
| Appearance | Off-white to white powder/crystal chemicalbook.comtcichemicals.com |
| Melting Point | 199-201 °C |
| IUPAC Name | 6-chloro-1,3-benzothiazol-2-amine nih.gov |
| InChI Key | VMNXKIDUTPOHPO-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H3ClN2OS |
|---|---|
Molecular Weight |
210.64 g/mol |
IUPAC Name |
6-chloro-2-isocyanato-1,3-benzothiazole |
InChI |
InChI=1S/C8H3ClN2OS/c9-5-1-2-6-7(3-5)13-8(11-6)10-4-12/h1-3H |
InChI Key |
SLHVUKYTDRUSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)N=C=O |
Origin of Product |
United States |
Methodological Advances in the Synthesis of 6 Chlorobenzothiazol 2 Yl Isocyanate and Its Precursors
Established Synthetic Pathways for Aryl Isocyanates
Aryl isocyanates are a class of organic compounds characterized by the -N=C=O functional group attached to an aromatic ring. Their synthesis has been a subject of extensive research, leading to the development of several reliable methods.
Phosgene-Based and Phosgene-Free Strategies
The traditional and most widely used industrial method for synthesizing aryl isocyanates involves the use of phosgene (B1210022) (COCl₂). nih.gov This process, known as phosgenation, typically involves the reaction of a primary arylamine with phosgene. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield the isocyanate. google.com The direct phosgene method is suitable for amines with high boiling points and is commonly employed for the large-scale production of isocyanates. nih.gov Phosgenation can be carried out in both liquid and gas phases. nih.gov
However, the high toxicity of phosgene has prompted the development of numerous phosgene-free synthetic routes. nih.gov These alternative methods aim to provide safer and more environmentally benign processes for isocyanate production. One notable phosgene-free approach involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting product to yield the corresponding organic isocyanate. google.com Another strategy involves the catalyzed synthesis of carbamates from nitro or amine compounds and carbon monoxide, followed by thermal decomposition of the carbamate (B1207046) to the isocyanate. nih.gov
| Method | Reagents | Key Features |
| Phosgene-Based | Primary arylamine, Phosgene (COCl₂) | Well-established, high yield, suitable for industrial scale. nih.gov |
| Phosgene-Free | Varies (e.g., formamides, diorganocarbonates, CO) | Avoids the use of highly toxic phosgene, often considered "greener". google.comnih.gov |
Modern Approaches via Rearrangement Reactions
Several name reactions in organic chemistry provide elegant pathways to aryl isocyanates through molecular rearrangements. These methods are particularly valuable in laboratory-scale synthesis and for accessing structurally complex isocyanates.
The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.gov The acyl azide, upon heating, undergoes a rearrangement with the loss of nitrogen gas to form the isocyanate. nih.govorganic-chemistry.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov
The Hofmann rearrangement provides a route from a primary amide to an isocyanate with one less carbon atom. The reaction is typically carried out by treating the amide with bromine in a basic solution. tandfonline.com The key intermediate is an isocyanate, which can be trapped or further reacted. tandfonline.com
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. This reaction also proceeds through an isocyanate intermediate that can be subsequently converted to amines, ureas, or carbamates.
| Rearrangement Reaction | Starting Material | Key Intermediate |
| Curtius | Carboxylic acid (via acyl azide) | Acyl azide, Isocyanate |
| Hofmann | Primary amide | N-bromoamide, Isocyanate |
| Lossen | Hydroxamic acid | Isocyanate |
Synthesis of the Key Intermediate: 2-Amino-6-chlorobenzothiazole (B160215)
The synthesis of 6-chlorobenzothiazol-2-yl isocyanate necessitates the prior preparation of its precursor, 2-amino-6-chlorobenzothiazole. This heterocyclic amine is a valuable intermediate in its own right, finding applications in the synthesis of various biologically active molecules. scholarsresearchlibrary.com
Cyclization Reactions for Benzothiazole (B30560) Ring Formation
The construction of the benzothiazole ring system is the cornerstone of synthesizing 2-amino-6-chlorobenzothiazole. A common and effective method involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent. For instance, the reaction of 4-chloroaniline (B138754) with potassium thiocyanate in glacial acetic acid, followed by the addition of bromine, leads to the formation of 2-amino-6-chlorobenzothiazole. tandfonline.com
Another widely employed strategy is the oxidative cyclization of arylthioureas. Substituted arylthioureas can be cyclized using various reagents, such as bromine in chloroform, to yield the corresponding 2-aminobenzothiazoles. scholarsresearchlibrary.com
| Starting Materials | Reagents | Product |
| 4-Chloroaniline, Potassium thiocyanate | Glacial acetic acid, Bromine | 2-Amino-6-chlorobenzothiazole tandfonline.com |
| Substituted Arylthiourea | Bromine in Chloroform | 2-Aminobenzothiazole derivative scholarsresearchlibrary.com |
Halogenation and Functional Group Interconversion Strategies
In some synthetic approaches, the chloro-substituent on the benzothiazole ring can be introduced through direct halogenation of a pre-formed 2-aminobenzothiazole. However, controlling the regioselectivity of such reactions can be challenging.
Functional group interconversion represents another strategic approach. For example, a nitro group at the 6-position of the benzothiazole ring can be reduced to an amino group, which can then be diazotized and subjected to a Sandmeyer-type reaction to introduce a chloro-substituent. More commonly, the chloro-substituent is already present in the starting aniline precursor, simplifying the synthetic sequence. nih.gov
Direct Conversion of 2-Amino-6-chlorobenzothiazole to this compound
The direct conversion of 2-amino-6-chlorobenzothiazole to the corresponding isocyanate can be achieved using the established methods for aryl isocyanate synthesis.
Phosgenation: The reaction of 2-amino-6-chlorobenzothiazole with phosgene or a phosgene equivalent (e.g., diphosgene or triphosgene) in an inert solvent would be the most direct industrial approach. This reaction would proceed through the formation of an intermediate carbamoyl chloride, followed by elimination of hydrogen chloride to yield this compound.
While specific literature detailing the direct conversion of 2-amino-6-chlorobenzothiazole to its isocyanate is not abundant, the general principles of the Curtius and Hofmann rearrangements can be applied.
For a Curtius-type rearrangement , one would first need to convert the 2-amino group into a carboxylic acid functionality at the 2-position of the 6-chlorobenzothiazole ring. This could potentially be achieved through a series of steps, including diazotization of the amine followed by cyanation and subsequent hydrolysis to the carboxylic acid. The resulting 6-chlorobenzothiazole-2-carboxylic acid could then be converted to the acyl azide and subsequently to the isocyanate via thermal rearrangement. nih.govorganic-chemistry.org
For a Hofmann-type rearrangement , the corresponding 6-chlorobenzothiazole-2-carboxamide would be the required precursor. tandfonline.com This carboxamide could be synthesized from the aforementioned carboxylic acid. Treatment of the carboxamide with bromine and a strong base would then induce the rearrangement to form this compound. tandfonline.com
Reaction Mechanisms and Synthetic Utility of 6 Chlorobenzothiazol 2 Yl Isocyanate
Nucleophilic Additions to the Isocyanate Group
The isocyanate functional group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for many of the synthetic applications of 6-Chlorobenzothiazol-2-yl isocyanate, leading to the formation of stable addition products.
Formation of N-(6-Chlorobenzothiazol-2-yl)ureas via Amine Reaction
The reaction of this compound with primary and secondary amines is a facile and efficient method for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted ureas, respectively. This nucleophilic addition reaction proceeds readily, often at room temperature, and provides high yields of the corresponding urea (B33335) derivatives. The reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.
A variety of amines can be employed in this reaction, leading to a diverse range of urea derivatives. For instance, the reaction with substituted anilines yields N-aryl-N'-(6-chlorobenzothiazol-2-yl)ureas. These compounds have been investigated for their biological activities. nih.govresearchgate.net The reaction with hydrazine (B178648) and its derivatives can also be used to produce semicarbazide (B1199961) and carbohydrazide (B1668358) structures. researchgate.netnih.gov
Table 1: Synthesis of N-(6-Chlorobenzothiazol-2-yl)urea Derivatives
| Amine Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylamine | N-Phenyl-N'-(6-chlorobenzothiazol-2-yl)urea | Not Reported | researchgate.net |
| Substituted Anilines | N-Aryl-N'-(6-chlorobenzothiazol-2-yl)ureas | 60-93 | nih.govnih.gov |
| Hydrazine Hydrate (B1144303) | N-(6-chlorobenzothiazol-2-yl)hydrazinecarboxamide | Not Reported | researchgate.net |
| Piperidine (B6355638) | 4-(6-Fluorobenzo[d]isoxazol-3-yl)-N-phenylpiperidine-1-carboxamide* | 77 | ias.ac.in |
Data for analogous fluoro-substituted isoxazolyl piperidine derivatives reacting with isocyanates, demonstrating the general reactivity pattern.
Exploration of Carbamate (B1207046) and Thiocarbamate Formation
In a similar fashion to amines, alcohols, phenols, and thiols can act as nucleophiles, attacking the isocyanate group to form carbamates (urethanes) and thiocarbamates, respectively. These reactions typically require heating or the use of a catalyst, such as a tertiary amine or an organometallic compound, to proceed at a reasonable rate.
The reaction with alcohols or phenols results in the formation of an O-alkyl or O-aryl N-(6-chlorobenzothiazol-2-yl)carbamate. helsinki.finih.govmdpi.comresearchgate.net The synthesis of O-aryl carbamates, in particular, has been explored through various methodologies, highlighting the importance of this structural motif. helsinki.finih.govmdpi.comresearchgate.net
When thiols are used as the nucleophile, the corresponding S-alkyl or S-aryl N-(6-chlorobenzothiazol-2-yl)thiocarbamates are produced. The synthesis of these sulfur-containing analogues follows a similar mechanistic pathway. helsinki.firesearchgate.net
Table 2: Synthesis of N-(6-Chlorobenzothiazol-2-yl)carbamate and Thiocarbamate Derivatives
| Nucleophile | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Phenols | O-Aryl Carbamate | Good yields | helsinki.firesearchgate.net |
| Thiols | S-Alkyl/Aryl Thiocarbamate | Moderate to excellent | helsinki.firesearchgate.net |
| Substituted Phenols | O-Aryl Carbamates | Good yields | helsinki.fi |
Data is based on general synthesis methods for these classes of compounds from isocyanates, as specific examples for this compound are not widely reported.
Cycloaddition Chemistry Involving the Isocyanate Moiety
The carbon-nitrogen double bond of the isocyanate group can participate in cycloaddition reactions, providing a pathway to various heterocyclic systems. These reactions are valuable for constructing ring structures in a controlled manner.
One of the most common types of cycloaddition reactions involving isocyanates is the [2+2] cycloaddition with alkenes to form β-lactams. nih.gov Another important transformation is the Diels-Alder or [4+2] cycloaddition, where the isocyanate can act as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. Furthermore, 1,3-dipolar cycloaddition reactions with dipoles such as nitrile oxides or azomethine ylides can lead to the formation of five-membered heterocycles like oxadiazoles (B1248032) or triazoles. researchgate.netnih.govmdpi.comnih.govnih.govmdpi.com While these are general reactivities of isocyanates, specific examples involving this compound in such transformations are not extensively documented in the literature.
Heterocyclic Ring Annulation and Diversification Strategies
This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The isocyanate group can be strategically utilized to introduce functionalities that subsequently participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the benzothiazole (B30560) core.
For example, the urea derivatives formed from the reaction of the isocyanate with appropriate nucleophiles can undergo further cyclization to generate fused pyrimidine (B1678525) systems. ekb.egsemanticscholar.orgresearchgate.netnih.gov Similarly, reaction with compounds containing active methylene (B1212753) groups can provide intermediates for the synthesis of fused pyridines. researchgate.net The synthesis of triazole rings fused to other heterocyclic systems is also a known strategy. nih.govfrontiersin.orgchemistryjournal.net These strategies allow for the diversification of the 6-chlorobenzothiazole scaffold, leading to a wide array of complex heterocyclic compounds with potential biological activities. semanticscholar.orgnih.govnih.gov
This compound as a Versatile Building Block in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient tools in organic synthesis. Isocyanates are excellent electrophilic components in various MCRs.
While specific examples utilizing this compound are not prevalent in the literature, its isocyanate functionality makes it a prime candidate for inclusion in well-known MCRs such as the Passerini and Ugi reactions. frontiersin.orgwikipedia.orgbeilstein-journals.org In a hypothetical Passerini three-component reaction, this compound could react with a carboxylic acid and an aldehyde or ketone to form an α-acyloxy carboxamide bearing the 6-chlorobenzothiazole moiety. wikipedia.org Similarly, in an Ugi four-component reaction, it could be used in place of the carboxylic acid component in some variations to react with an amine, an aldehyde or ketone, and an isocyanide to generate a complex α-acetamido carboxamide. beilstein-journals.org The incorporation of the 6-chlorobenzothiazole unit through these MCRs would be a powerful strategy for the rapid generation of diverse and complex molecule libraries for biological screening.
Design and Synthesis of Structurally Diverse Benzothiazole Derivatives from 6 Chlorobenzothiazol 2 Yl Isocyanate
N-Substituted Urea (B33335) Derivatives: Structure-Reactivity Relationship Studies
The synthesis of N-substituted urea derivatives from 6-chlorobenzothiazol-2-yl isocyanate is a direct and efficient process, typically achieved through the nucleophilic addition of a primary or secondary amine to the electrophilic isocyanate carbon. This reaction is generally high-yielding and proceeds under mild conditions, often at room temperature in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dioxane. The resulting compounds, N-(6-chlorobenzothiazol-2-yl)-N'-substituted ureas, are of significant interest due to their biological activities.
Structure-reactivity relationship (SAR) studies have been conducted on these derivatives to elucidate the impact of various substituents on their biological efficacy. For instance, in a series of N-phenyl-N'-benzothiazol-6-ylurea derivatives, the nature and position of substituents on the phenyl ring were found to significantly influence their cytokinin-like activity and their ability to promote adventitious rooting in plants. researchgate.net It has been demonstrated that symmetric ureas derived from this scaffold exhibit potent rooting adjuvant activity, a property strictly dependent on their chemical structure. researchgate.net The urea linkage serves as a critical hydrogen bonding motif, facilitating interactions with biological targets. Modifications of the N'-substituent, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, allow for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity.
Table 1: Synthesis of Representative N-Substituted Urea Derivatives
| Reactant Amine (R-NH₂) | N'-Substituent (R) | Resulting Urea Derivative |
|---|---|---|
| Aniline (B41778) | Phenyl | N-(6-chlorobenzothiazol-2-yl)-N'-phenylurea |
| 4-Methylaniline | p-Tolyl | N-(6-chlorobenzothiazol-2-yl)-N'-(4-methylphenyl)urea |
| Cyclohexylamine | Cyclohexyl | N-cyclohexyl-N'-(6-chlorobenzothiazol-2-yl)urea |
| Piperidine (B6355638) | Piperidin-1-yl | 1-(6-chlorobenzothiazol-2-yl)-3-piperidin-1-ylurea |
| 4-Chloroaniline (B138754) | 4-Chlorophenyl | N-(4-chlorophenyl)-N'-(6-chlorobenzothiazol-2-yl)urea |
Integration into Pyrazole (B372694) and Pyrazolinone Architectures
The isocyanate functionality of this compound serves as a masked precursor for incorporating the benzothiazole (B30560) moiety into pyrazole and pyrazolinone ring systems. This transformation is typically achieved through a multi-step sequence, beginning with the conversion of the isocyanate into a semicarbazide (B1199961) intermediate.
The key first step involves the reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The nucleophilic attack of hydrazine on the isocyanate carbon yields N-(6-chlorobenzothiazol-2-yl)hydrazine-1-carboxamide. This semicarbazide intermediate possesses a terminal hydrazine group that is primed for cyclocondensation reactions.
In the second step, this intermediate is reacted with a 1,3-dielectrophilic species, such as a β-diketone (e.g., acetylacetone) or a β-ketoester (e.g., ethyl acetoacetate), under acidic or basic conditions. The reaction proceeds via the Knorr pyrazole synthesis or a related cyclization pathway, where the hydrazine nitrogens attack the carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form the stable aromatic pyrazole ring. The use of a β-ketoester like ethyl acetoacetate (B1235776) can lead to the formation of pyrazolinone derivatives. This synthetic strategy provides a reliable route to novel benzothiazole-pyrazole hybrid structures. nih.gov
Table 2: Synthesis of Pyrazole Derivatives via Semicarbazide Intermediate
| 1,3-Dicarbonyl Compound | Resulting Heterocyclic Core | Example Product Name |
|---|---|---|
| Acetylacetone (2,4-Pentanedione) | 3,5-dimethylpyrazole | 1-((6-chlorobenzothiazol-2-yl)carbamoyl)-3,5-dimethyl-1H-pyrazole |
| Ethyl Acetoacetate | 3-methyl-5-pyrazolinone | 2-(6-chlorobenzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one |
| Dibenzoylmethane | 3,5-diphenylpyrazole | 1-((6-chlorobenzothiazol-2-yl)carbamoyl)-3,5-diphenyl-1H-pyrazole |
| Hexafluoroacetylacetone | 3,5-bis(trifluoromethyl)pyrazole | 1-((6-chlorobenzothiazol-2-yl)carbamoyl)-3,5-bis(trifluoromethyl)-1H-pyrazole |
Development of Hybrid Molecules and Conjugates
Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activity. This compound is an excellent tool for this purpose, enabling the conjugation of the 6-chlorobenzothiazole scaffold to other biologically active molecules that possess a nucleophilic amine handle.
The urea linkage formed from the reaction of the isocyanate is a stable and effective linker. This approach has been successfully employed to create novel hybrid agents. For example, by reacting this compound with amine-functionalized quinoline (B57606) derivatives, a series of benzothiazole–urea–quinoline hybrids have been synthesized. nih.gov These molecules combine the structural features of both benzothiazoles and quinolines, which are known to possess significant antitubercular activities. nih.gov Similarly, hybrids incorporating thiadiazole-urea moieties have been developed, targeting enzymes like VEGFR-2 for anticancer applications. mdpi.com The synthesis is modular, allowing for different pharmacophores to be readily conjugated to the benzothiazole core, thereby generating libraries of diverse hybrid molecules for biological screening.
Table 3: Examples of Hybrid Molecules Synthesized from this compound
| Amine-Containing Pharmacophore | Resulting Hybrid Molecule Class | Potential Therapeutic Area |
|---|---|---|
| 4-Amino-7-chloroquinoline | Benzothiazole-Urea-Quinoline | Antitubercular |
| 2-Amino-5-(aryl)thiadiazole | Benzothiazole-Urea-Thiadiazole | Anticancer (VEGFR-2 inhibition) |
| 4-(Aminomethyl)piperidine | Benzothiazole-Urea-Piperidine | CNS disorders |
| Gabapentin (amino acid drug) | Benzothiazole-Urea-Gabapentin Conjugate | Anticonvulsant / Neuropathic Pain |
Functionalization at Peripheral Sites of Derived Scaffolds
Further structural diversification of molecules derived from this compound can be achieved by chemical modifications at peripheral sites of the benzothiazole ring system. After the initial formation of a stable urea, pyrazole, or hybrid conjugate, the chlorine atom at the C-6 position serves as a versatile handle for subsequent functionalization.
The C-6 chloro group can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, although this often requires harsh conditions or activation by strongly electron-withdrawing groups. A more versatile and widely used approach is palladium-catalyzed cross-coupling chemistry. Reactions such as the Suzuki coupling (with boronic acids/esters), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) can be employed to introduce a wide range of carbon, nitrogen, and carbon-carbon triple bond linkages at the C-6 position.
For instance, a N-(6-chlorobenzothiazol-2-yl)urea derivative can be subjected to Suzuki coupling with an arylboronic acid to replace the chlorine with a new aryl or heteroaryl group, leading to biaryl structures with extended conjugation and new steric and electronic properties. This late-stage functionalization strategy is highly valuable as it allows for the rapid generation of an array of analogues from a common intermediate, facilitating the exploration of structure-activity relationships related to the C-6 position of the benzothiazole core.
Table 4: Peripheral Functionalization Reactions at the C-6 Position of a Urea Scaffold
| Reaction Type | Coupling Partner | Functional Group Introduced |
|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Phenyl |
| Buchwald-Hartwig Amination | Morpholine | Morpholin-4-yl |
| Sonogashira Coupling | Phenylacetylene | Phenylethynyl |
| Cyanation (e.g., with Zn(CN)₂) | Cyanide source | Cyano (-CN) |
| Thiolation (e.g., with a thiol) | Sodium thiophenoxide | Phenylthio |
Advanced Characterization and Computational Studies of 6 Chlorobenzothiazol 2 Yl Isocyanate and Its Reaction Products
Spectroscopic Characterization Techniques for Structural Elucidation of Derivatives
A multi-spectroscopic approach is indispensable for the unambiguous structural confirmation of derivatives synthesized from 6-Chlorobenzothiazol-2-yl isocyanate. Each technique offers complementary information to build a complete picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are cornerstones for elucidating the precise structure of organic molecules. For derivatives of this compound, NMR is used to confirm the covalent modifications at the isocyanate group. For instance, in the formation of a urea (B33335) derivative through reaction with a primary amine, the appearance of new signals in the ¹H NMR spectrum corresponding to the N-H protons of the urea linkage provides clear evidence of the reaction's success. Furthermore, ¹³C NMR can identify the characteristic carbonyl carbon of the newly formed urea or carbamate (B1207046) group. researchgate.netscielo.brrdd.edu.iquobaghdad.edu.iq Advanced techniques like COSY and HSQC can be employed to map the connectivity of the entire spin system, confirming the structural integrity of the benzothiazole (B30560) core and the appended functionalities. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and powerful tool for identifying key functional groups. The isocyanate moiety (-N=C=O) of the parent this compound displays a very strong and distinct absorption band around 2250-2280 cm⁻¹. The completion of a reaction involving the isocyanate is readily monitored by the disappearance of this band. Concurrently, the appearance of new, characteristic absorption bands, such as the C=O stretching vibration of a urea (around 1650 cm⁻¹) or a carbamate (around 1700 cm⁻¹), confirms the formation of the desired derivative. rdd.edu.iquobaghdad.edu.iqdergipark.org.tr
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of the synthesized derivatives. By providing a highly accurate mass-to-charge ratio, HRMS validates the elemental composition of the new compounds. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information, corroborating the proposed connectivity of the molecule.
UV-Visible and Fluorescence Spectroscopy: These techniques probe the electronic transitions within the molecules and are particularly useful for derivatives intended for applications in materials science or as fluorescent probes. dergipark.org.tr The benzothiazole nucleus is inherently fluorescent, and its photophysical properties, including absorption and emission wavelengths and quantum yields, can be modulated by the substituents attached to it. dergipark.org.tr Studying these properties is essential for designing molecules with specific optical characteristics. dergipark.org.tr
| Spectroscopic Technique | Characteristic Signal / Value | Interpretation |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 8.51 (br s, 1H), 6.52 (br t, 1H) | NH protons of the urea linkage |
| δ 7.20-7.80 (m, 3H) | Aromatic protons of the benzothiazole ring | |
| δ 3.35 (q, 2H), 1.25 (t, 3H) | Protons of the ethyl group | |
| ¹³C NMR (125 MHz, CDCl₃) | δ 154.5 | Carbonyl carbon of the urea |
| FT-IR (ATR, cm⁻¹) | 3310 (N-H stretch) | N-H bonds in the urea moiety |
| 1645 (C=O stretch) | Carbonyl group of the urea | |
| No band at ~2270 | Complete consumption of the isocyanate starting material | |
| HRMS (ESI+) | [M+H]⁺ | Confirms the elemental composition and molecular weight |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide invaluable insights into the intrinsic properties of molecules, guiding experimental design and interpreting observed reactivity. mdpi.comscirp.orgresearchgate.net
Molecular Geometry and Electronic Properties: DFT calculations are employed to obtain the optimized ground-state geometry of this compound and its derivatives, yielding precise information on bond lengths and angles. mdpi.comresearchgate.net Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding reactivity. The energy of the LUMO and its spatial distribution highlight the electrophilic nature of the isocyanate carbon, making it the primary site for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) serves as an effective indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): MEP surfaces are color-coded maps of the electrostatic potential on the molecule's surface. mdpi.comscirp.org These maps visually identify the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue) regions of a molecule. For this compound, the MEP map would clearly show a strongly positive potential around the isocyanate carbon, confirming its high electrophilicity.
Reactivity Descriptors: Based on the energies of the FMOs, a range of global reactivity descriptors can be calculated. These include ionization potential, electron affinity, chemical hardness (η), and the electrophilicity index (ω), which provide quantitative measures of a molecule's stability and reactivity profile. mdpi.com
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Related to the molecule's ability to donate electrons |
| LUMO Energy | -1.5 eV | Related to the molecule's ability to accept electrons |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and kinetic stability |
| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.78 eV | Quantifies the electrophilic character of the molecule |
Molecular Modeling and Docking Studies for Derivative Design
In the context of medicinal chemistry, molecular modeling and docking are powerful computational strategies for the rational design of new therapeutic agents. nih.govnih.govijpbs.comekb.eg These in silico techniques predict the binding interactions between a small molecule (a ligand, such as a derivative of this compound) and a macromolecular target (e.g., a protein enzyme). nih.govnih.govijpbs.com
The workflow involves creating a library of virtual derivatives and docking them into the active site of a biologically relevant protein. Docking algorithms calculate the most favorable binding poses and estimate the binding affinity, often expressed as a docking score. researchgate.net Analysis of the top-ranked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. nih.govnih.gov This detailed understanding of the binding mode allows for the iterative optimization of the ligand structure to enhance its affinity and selectivity for the target, thereby guiding the synthesis of more potent and specific drug candidates. ekb.eg
Elucidation of Reaction Pathways and Transition States
Computational chemistry provides the tools to explore the detailed mechanisms of chemical reactions at a quantum mechanical level. nih.govchemrxiv.org By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products, including the structures of all intermediates and transition states.
Transition State Analysis: For reactions involving this compound, such as its addition reaction with an alcohol or amine, computational methods can locate the transition state structure. chemrxiv.org The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor that governs the reaction rate. Understanding the geometry of the transition state provides insight into the steric and electronic factors that control the reaction.
Mechanistic Investigations: These studies can distinguish between different possible reaction mechanisms, for example, a concerted pathway versus a stepwise pathway involving a discrete intermediate. nih.govchemrxiv.org The relative energies of the intermediates and transition states for each path can determine the operative mechanism. Furthermore, the influence of reaction conditions, such as the solvent, can be incorporated into the calculations using implicit or explicit solvation models, providing a more accurate picture of the reaction in a real-world setting. chemrxiv.org This predictive capability is invaluable for optimizing reaction conditions to improve yields and selectivity.
Research Horizons and Emerging Applications of 6 Chlorobenzothiazol 2 Yl Isocyanate Derivatives
Contributions to Heterocyclic Scaffold Libraries
The development of diverse collections of heterocyclic compounds, known as scaffold libraries, is a cornerstone of modern drug discovery. The 6-chlorobenzothiazole framework is a privileged scaffold, meaning it is frequently found in biologically active compounds. The isocyanate derivative of this scaffold is a powerful tool for generating extensive libraries of molecules with the potential for novel therapeutic activities.
The synthesis of various heterocyclic systems based on the 6-chlorobenzothiazole core has been a subject of considerable research. For instance, derivatives of 2-amino-6-chlorobenzothiazole (B160215) have been utilized to create a variety of heterocyclic structures, including Schiff bases, thiazolidinones, and benzimidazoles. uobaghdad.edu.iq These synthetic pathways underscore the utility of the 6-chlorobenzothiazole scaffold in building molecular diversity. The isocyanate group of 6-chlorobenzothiazol-2-yl isocyanate offers a reactive handle for a multitude of chemical transformations, enabling the construction of an even broader range of heterocyclic systems.
The generation of these libraries is crucial for identifying new lead compounds in drug development. Benzothiazole (B30560) derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.net By systematically creating and screening libraries of this compound derivatives, researchers can explore a vast chemical space to uncover molecules with desired biological functions. This approach, often referred to as diversity-oriented synthesis, aims to generate structurally complex and diverse small molecules for high-throughput screening. harvard.edu
The following table provides examples of heterocyclic scaffolds that can be synthesized from 6-chlorobenzothiazole precursors, illustrating the potential for library development.
| Starting Material | Reagents | Resulting Heterocyclic Scaffold | Reference |
| 2-Amino-6-chlorobenzothiazole | Aromatic aldehydes | Schiff Bases (Azomethines) | uobaghdad.edu.iq |
| Schiff Base from 2-amino-6-chlorobenzothiazole | Mercaptoacetic acid | Thiazolidinones | uobaghdad.edu.iq |
| 2-Amino-6-chlorobenzothiazole | o-Phenylenediamine | Benzimidazoles | uobaghdad.edu.iq |
| 6-Chloro-1,3-benzothiazole-2-thiol | Chloro ethyl acetate, then hydrazine (B178648) | Hydrazine derivatives | rdd.edu.iq |
| Hydrazine derivative | Aromatic aldehydes | Schiff Bases | rdd.edu.iq |
| Schiff Base from hydrazine derivative | Chloro acetyl chloride | β-Lactams | rdd.edu.iq |
Application in Chemical Probe Development for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. These small molecules are designed to interact with specific protein targets, allowing researchers to study their function in a cellular context. The unique chemical properties of this compound derivatives make them attractive candidates for the development of novel chemical probes. The isocyanate group can react with nucleophilic residues on proteins, such as lysine (B10760008) or serine, to form stable covalent bonds. This reactivity can be harnessed to create activity-based probes that irreversibly label specific enzymes or receptors.
The benzothiazole core itself is found in various compounds with known biological targets. For example, certain benzothiazole derivatives have shown potential as anticancer agents. nih.gov By incorporating the 6-chlorobenzothiazole scaffold into probe design, it is possible to develop molecules with high affinity and selectivity for their intended targets. The chlorine atom at the 6-position can also be exploited for further chemical modification, allowing for the attachment of reporter tags such as fluorophores or biotin. These tags enable the visualization and isolation of the target protein, facilitating its identification and characterization.
The development of chemical probes from this compound would involve a multi-step process. First, a library of derivatives would be synthesized to explore different chemical functionalities. These compounds would then be screened against a panel of biological targets to identify potent and selective inhibitors. The most promising hits would be further optimized and functionalized with reporter tags to generate the final chemical probes.
Exploration in Advanced Material Science Precursors
The application of benzothiazole derivatives extends beyond the realm of life sciences into the field of material science. The rigid, planar structure of the benzothiazole ring system, coupled with its electronic properties, makes it a valuable building block for the synthesis of advanced materials. Derivatives of this compound can serve as precursors for polymers, dyes, and other functional materials with unique optical and electronic properties.
For instance, the isocyanate group can undergo polymerization reactions to form polyureas or polyurethanes containing the 6-chlorobenzothiazole moiety. These polymers may exhibit interesting properties such as thermal stability, conductivity, or fluorescence, making them suitable for applications in electronics, photonics, and sensing. The presence of the chlorine atom provides a site for further modification, allowing for the fine-tuning of the material's properties.
Furthermore, the benzothiazole core is a known chromophore, and its derivatives are often colored compounds. This property can be exploited in the design of novel dyes and pigments. The electronic properties of the 6-chlorobenzothiazole ring can be modulated by introducing different substituents, leading to materials with tailored absorption and emission characteristics. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.
Future Directions in Synthetic Methodology and Derivatization
The continued exploration of the chemical space around the 6-chlorobenzothiazole scaffold will rely on the development of new and efficient synthetic methodologies. While the isocyanate group is a versatile functional handle, future research will likely focus on expanding the toolbox of chemical reactions that can be used to modify this core structure. This includes the development of novel cyclization reactions to create more complex heterocyclic systems and the exploration of new cross-coupling reactions to introduce a wider range of substituents.
One promising area of research is the use of catalytic methods to achieve transformations that are not possible with traditional stoichiometric reagents. For example, transition-metal catalysis could be employed to activate specific C-H bonds in the benzothiazole ring, allowing for the direct introduction of new functional groups. This would provide a more atom-economical and environmentally friendly approach to the synthesis of novel derivatives.
Another important direction will be the development of methods for the asymmetric synthesis of chiral benzothiazole derivatives. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their specific stereochemistry. The ability to control the three-dimensional arrangement of atoms in 6-chlorobenzothiazole derivatives will be crucial for the development of more potent and selective drugs.
The following table summarizes some of the key research directions and their potential impact:
| Research Direction | Potential Impact |
| Development of novel cyclization reactions | Access to new and more complex heterocyclic scaffolds for drug discovery. |
| Exploration of new cross-coupling reactions | Increased diversity of substituents that can be introduced onto the benzothiazole core. |
| Application of C-H activation strategies | More efficient and sustainable synthesis of functionalized derivatives. |
| Asymmetric synthesis of chiral derivatives | Development of more potent and selective therapeutic agents. |
Q & A
Q. How can researchers optimize the synthesis of 6-Chlorobenzothiazol-2-yl isocyanate to achieve high purity?
To optimize synthesis, employ a two-step approach:
- Step 1 : React 2-chloro-6-fluorobenzamide (or analogous precursors) with oxalyl chloride in toluene under reflux for 24 hours to generate the isocyanate intermediate. Ensure anhydrous conditions to prevent hydrolysis .
- Step 2 : Purify the crude product via vacuum distillation to remove excess solvent and unreacted reagents. Recrystallization from ethanol or ethyl acetate can further enhance purity, as demonstrated in benzothiazole derivative syntheses .
- Key Considerations : Monitor reaction progress using TLC (e.g., silica gel plates with UV visualization) and adjust stoichiometric ratios of oxalyl chloride to precursor (1.2:1 molar ratio) to minimize byproducts .
Q. What characterization techniques are most effective for confirming the structure and purity of this compound?
- Chromatography : Use gas chromatography (GC) with flame ionization detection (FID) to quantify isocyanate content and assess purity. Modified ASTM methods for isocyanate analysis are reliable for monomeric compounds .
- Spectroscopy : Confirm structural integrity via FT-IR (N=C=O stretch at ~2270 cm⁻¹) and ¹³C NMR (isocyanate carbon resonance at ~120–130 ppm). Compare spectral data with literature values for benzothiazole derivatives .
- Elemental Analysis : Validate molecular composition (C, H, N, S, Cl) to ensure stoichiometric consistency .
Q. How can researchers mitigate side reactions during derivatization of this compound?
- Controlled Reaction Conditions : Use catalytic glacial acetic acid in methanol to stabilize reactive intermediates during hydrazone formation, as shown in benzothiazole-Schiff base syntheses .
- Substrate Selection : Prioritize electron-deficient amines or alcohols to reduce competing hydrolysis. For example, 6-(4-chlorophenyl)benzothiazol-2-amine derivatives react selectively with isocyanates under mild conditions .
Advanced Research Questions
Q. How do reaction mechanisms differ in isocyanate-based multicomponent reactions involving this compound?
- In Situ Generation : The "blocked-isocyanate" strategy allows controlled release of reactive isocyanates. For instance, microwave irradiation or heat cleaves labile leaving groups (e.g., thiocarbonyls) to regenerate the isocyanate, enabling sequential coupling with amines or alcohols .
- Mechanistic Studies : Use kinetic isotope effects (KIE) or DFT calculations to probe nucleophilic attack pathways. For example, anthracene isocyanate derivatives exhibit regioselectivity in hydrazone formation due to steric and electronic effects .
Q. How should researchers address contradictions in analytical data when quantifying this compound?
- Method Validation : Compare results from XAD7/HPLC (high sensitivity at low concentrations) with traditional GC-FID (robust for high concentrations). For example, discrepancies in n-butyl isocyanate quantification were resolved by calibrating methods against certified reference materials .
- Error Analysis : Investigate solvent interference (e.g., toluene residues) or matrix effects in polymer/prepolymer samples. Use internal standards (e.g., deuterated analogs) to improve accuracy .
Q. What experimental design principles apply to multi-step syntheses involving this compound?
- Case Study : In synthesizing indeno[1,2-c]pyrazol-4-ones, a three-step sequence (isocyanate coupling → hydrazone formation → cyclization) achieved 70–85% yields. Key steps include:
- Step 1 : Reflux hydrazines with isocyanates in ethylene glycol to form 2-hydrazinylbenzothiazoles .
- Step 2 : Optimize cyclization using glacial acetic acid under prolonged reflux (7–9 hours) to maximize ring closure .
- Design Framework : Use failure mode and effects analysis (FMEA) to prioritize steps requiring rigorous temperature or pH control .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Targeted Synthesis : Prepare analogs like 6-(3,5-bis(trifluoromethyl)phenyl)benzothiazole-2-amine and screen for enzyme inhibition (e.g., α-glucosidase for diabetes) using in vitro assays. Compare IC₅₀ values with positive controls .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., ATP-binding sites in kinases). Validate predictions with mutagenesis or SPR binding assays .
Methodological Resources
- Data Contradiction Resolution : Cross-validate analytical methods and adopt ISO/IEC 17025 guidelines for laboratory competency .
- Synthetic Protocols : Refer to benzothiazole hydrazone and indeno[1,2-c]pyrazol-4-one syntheses for scalable, reproducible methodologies .
- Advanced Characterization : Leverage hyphenated techniques (e.g., GC-MS, LC-NMR) for real-time monitoring of isocyanate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
